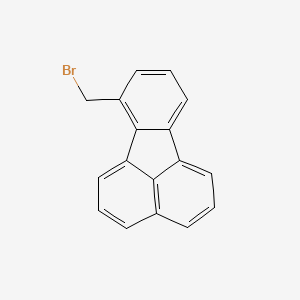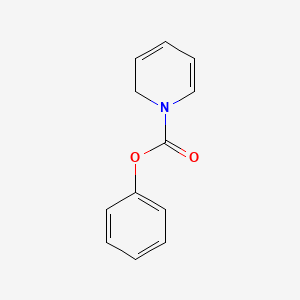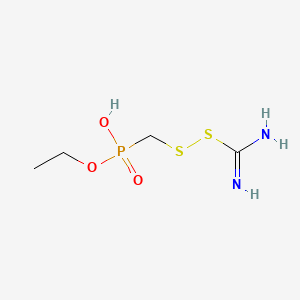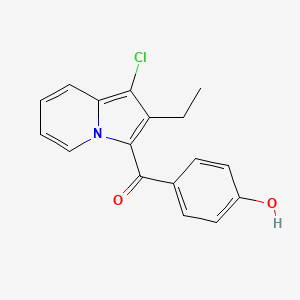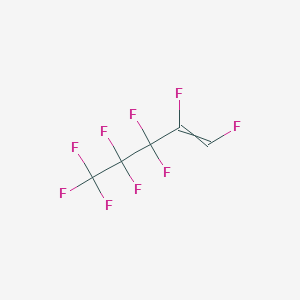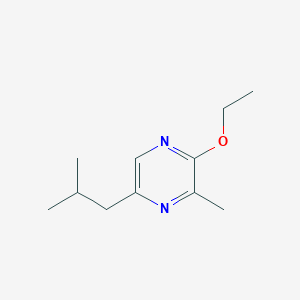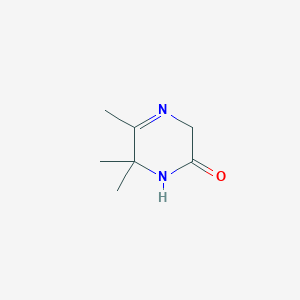
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This particular compound features a pyrazine ring, which is a six-membered ring with two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diketones: Using diketones and ammonia or amines under acidic or basic conditions.
Oxidative cyclization: Employing oxidizing agents to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For efficient large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate cyclization or substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could yield more reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving heterocyclic compounds.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways would depend on its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine: A simpler heterocyclic compound with a similar ring structure.
Trimethylpyrazine: A related compound with three methyl groups attached to the pyrazine ring.
Uniqueness
5,6,6-Trimethyl-3,6-dihydropyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydro form, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.
Eigenschaften
CAS-Nummer |
79137-43-2 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5,6,6-trimethyl-1,3-dihydropyrazin-2-one |
InChI |
InChI=1S/C7H12N2O/c1-5-7(2,3)9-6(10)4-8-5/h4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
NGQXJDYXOLFNDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCC(=O)NC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
